molecular formula C30H28N2O4 B13416344 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol

Cat. No.: B13416344
M. Wt: 480.6 g/mol
InChI Key: BVGBVHHSMSHFHG-RNPORBBMSA-N
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Description

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an amine derivative, followed by further functionalization to introduce the methoxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit enzymes by binding to their active sites, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]benzene
  • 2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]naphthol

Uniqueness

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic properties set it apart from similar compounds.

Properties

Molecular Formula

C30H28N2O4

Molecular Weight

480.6 g/mol

IUPAC Name

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol

InChI

InChI=1S/C30H28N2O4/c1-35-25-15-11-21(12-16-25)29(31-19-23-7-3-5-9-27(23)33)30(22-13-17-26(36-2)18-14-22)32-20-24-8-4-6-10-28(24)34/h3-20,29-30,33-34H,1-2H3/t29-,30+

InChI Key

BVGBVHHSMSHFHG-RNPORBBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O

Origin of Product

United States

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